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Compound of Interest

Compound Name: 4-Bromo-2-nitrotoluene

Cat. No.: B1266186

A comprehensive analysis of a molecule's spectral data is fundamental in confirming its
structure. This guide provides a detailed comparison of experimental and predicted spectral
data for 4-Bromo-2-nitrotoluene, a compound utilized in various research applications
including synthetic and analytical chemistry.[1] This information is crucial for researchers,
scientists, and drug development professionals to verify the identity and purity of this
compound.

Spectral Data Comparison: 4-Bromo-2-nitrotoluene

A side-by-side comparison of experimental and predicted spectral data is essential for
unambiguous structural elucidation. While experimental data provides a real-world
measurement of a molecule's properties, predicted data, generated from computational
algorithms, serves as a valuable reference for assignment and interpretation.

'H NMR Spectra

The 'H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical
environment and connectivity of hydrogen atoms in a molecule. The experimental data
presented was acquired in deuterochloroform (CDCIs).
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BENGHE

. Experimental Predicted Coupling
roton
_ Chemical Shift Chemical Shift Multiplicity Constant (J) in
Assignment
(ppm) (ppm) Hz

H-3 7.24 7.35 Doublet (d) 8.2
Doublet of

H-5 7.62 7.69 8.2,2.0
Doublets (dd)

H-6 8.10 8.05 Doublet (d) 2.0

-CHs 2.55 2.58 Singlet (s) N/A

Experimental data sourced from ChemicalBook.[2][3] Predicted data generated using an online

NMR prediction tool.

3C NMR Spectra

The 13C NMR spectrum reveals the number of distinct carbon environments in a molecule. The

experimental data was also obtained in CDCls.

Experimental Chemical Shift

Carbon Assignment

Predicted Chemical Shift

(ppm) (ppm)
C-1 (-CHs) 20.1 20.5
C-2 (-NO2) 149.5 149.8
C-3 127.5 128.0
C-4 (-Br) 119.6 121.2
C-5 136.0 136.5
C-6 132.6 133.1
C-ipso (attached to -CHs) 134.1 134.5

Experimental data sourced from ChemicalBook.[3] Predicted data generated using an online

NMR prediction tool.
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Infrared (IR) Spectra

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

o Experimental Frequency Predicted Frequency Range
Vibrational Mode
(cm~) (cm)

Aromatic C-H stretch 3019 3100-3000

Asymmetric NOz2 stretch 1526 1550-1500

Symmetric NOz stretch 1350 1370-1335

C-N stretch 1215 1250-1200

C-Br stretch Not specified 700-500

Experimental data sourced from ChemicalBook.[3] Predicted data based on typical IR
absorption ranges for functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.
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Fragment Experimental m/z Predicted m/z Interpretation

Molecular ion

[M]*+ 215/217 215/217 (presence of Br
isotopes)
[M-NO2]* 169/171 169/171 Loss of a nitro group

Loss of a bromine
[M-Br]* 136 136

atom
[CeHaCHs]* 20 920 Toluene fragment
Loss of a hydrogen
[C7Hs]* 89 89 from the toluene

fragment

Experimental data sourced from PubChem, showing top peaks at m/z 90, 89, and 63.
Predicted fragmentation patterns are based on common fragmentation pathways for
nitroaromatic and halogenated compounds.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and predicted
spectral data for structural elucidation.
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Caption: Workflow for comparing experimental and predicted spectral data.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniqgues mentioned.
Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-2-nitrotoluene in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR tube. Ensure the sample is
fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

o 13C NMR: Acquire the carbon spectrum. Due to the low natural abundance of 13C, a larger
number of scans is typically required. Proton decoupling is used to simplify the spectrum.

o Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct
the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

o Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated
total reflectance (ATR) crystal.

e Background Spectrum: Record a background spectrum of the empty sample holder (or clean
ATR crystal) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

» Data Processing: The background is automatically subtracted from the sample spectrum to
yield the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds like 4-Bromo-2-nitrotoluene, gas chromatography (GC) is often
used for introduction, which also separates the sample from any impurities.

« lonization: The sample molecules are ionized. Electron ionization (El) is a common method
where a high-energy electron beam bombards the molecules, causing them to lose an
electron and form a molecular ion.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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